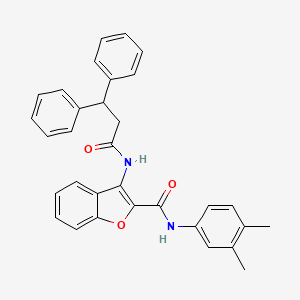
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide (NDP-BF-2) is a novel synthetic compound that has recently been studied for its potential applications in biomedical research. NDP-BF-2 is a member of the benzofuran family of compounds, and it has been found to possess a variety of biochemical and physiological effects that could be potentially beneficial in a range of scientific applications.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is not yet fully understood, however, it is believed to involve the inhibition of certain enzymes involved in the production of prostaglandins. Prostaglandins are hormones that play a role in inflammation and pain, and it is believed that the inhibition of their production by N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is responsible for its anti-inflammatory and analgesic effects. Additionally, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is believed to have anti-oxidant properties, which could be beneficial in the prevention of cell damage.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been found to possess a variety of biochemical and physiological effects. As mentioned previously, it has been found to possess anti-inflammatory and anti-oxidant properties. Additionally, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been found to possess analgesic and anti-nociceptive properties, which could be beneficial in the treatment of pain. Furthermore, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been found to possess anti-cancer properties, as it has been shown to inhibit the growth of several types of cancer cells, including breast and ovarian cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has several advantages for laboratory experiments. Firstly, it is relatively easy to synthesize, as it can be produced from two readily available chemicals. Additionally, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been found to possess a variety of biochemical and physiological effects, which could be beneficial in a range of scientific applications. However, there are some limitations to its use in laboratory experiments. For example, the mechanism of action of N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is not yet fully understood, and further research is needed to better understand its effects. Additionally, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is not yet approved for use in humans, and further research is needed to determine its safety and efficacy.
Orientations Futures
Given the potential of N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide, there are a number of possible future directions for research. Firstly, further research is needed to better understand its mechanism of action and the biochemical and physiological effects it produces. Additionally, further research is needed to determine its safety and efficacy for use in humans. Additionally, further research is needed to investigate the potential applications of N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide in the treatment of various diseases and conditions. Finally, further research is needed to investigate the potential of N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide as an anti-cancer agent and to develop strategies to improve its anti-cancer properties.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is synthesized from 3,3-diphenylpropanamide and 3,4-dimethylphenylmagnesium bromide. The reaction is carried out by heating the two components in a mixture of acetic acid and acetic anhydride for two hours. The reaction produces a white solid, which is then purified by crystallization in a mixture of ethanol and water. The purified N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide is then dried and stored for further use.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been studied for its potential applications in biomedical research. It has been found to possess a variety of biochemical and physiological effects that could be beneficial in a range of scientific applications. For example, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been shown to inhibit the growth of several types of cancer cells, including breast and ovarian cancer cells. It has also been found to possess anti-inflammatory and anti-oxidant properties. Additionally, N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)-1-benzofuran-2-carboxamide has been found to possess analgesic and anti-nociceptive properties, which could be beneficial in the treatment of pain.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O3/c1-21-17-18-25(19-22(21)2)33-32(36)31-30(26-15-9-10-16-28(26)37-31)34-29(35)20-27(23-11-5-3-6-12-23)24-13-7-4-8-14-24/h3-19,27H,20H2,1-2H3,(H,33,36)(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMOZABAXFRMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3-(3,3-diphenylpropanamido)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2-ethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6490325.png)
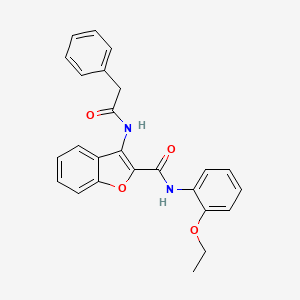

![3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490356.png)
![N-{2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6490377.png)
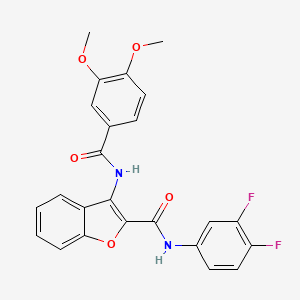
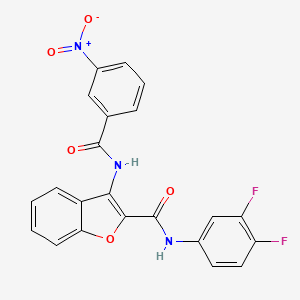
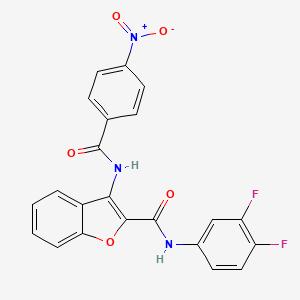
![N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6490405.png)
![N-(3,4-dimethylphenyl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490406.png)
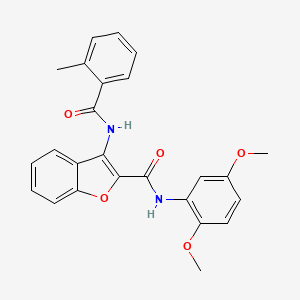
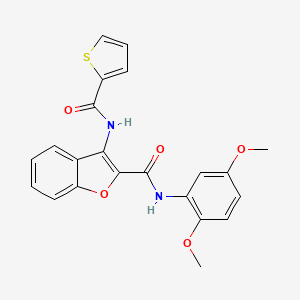
![N-(2,5-dimethoxyphenyl)-3-[3-(4-methoxyphenyl)propanamido]-1-benzofuran-2-carboxamide](/img/structure/B6490426.png)
